4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-ethyl-4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound’s sulfonamide group also plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN2O2S2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-2-15-16(12-6-4-3-5-7-12)19-17(23-15)20-24(21,22)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
VRAWXDOQTYTIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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